3-(Trifluoromethyl)aniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFRKJSEQEKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181060 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-97-1 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluidine, alpha,alpha,alpha-trifluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)aniline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8M2XGK72F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 3 Trifluoromethyl Aniline Hydrochloride and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods are fundamental in the production of trifluoromethylated aniline (B41778) hydrochlorides. These approaches typically involve the formation of the hydrochloride salt from the corresponding aniline or the synthesis of a substituted aniline followed by salt formation.
Preparation of 3-(Trifluoromethyl)aniline (B124266) Hydrochloride
3-(Trifluoromethyl)aniline hydrochloride is an organic compound characterized by a trifluoromethyl group attached to an aniline structure, which is then converted into its hydrochloride salt. cymitquimica.com This compound typically appears as a white to off-white crystalline solid. cymitquimica.com The trifluoromethyl group provides unique electronic properties that enhance the compound's reactivity, making it a valuable intermediate in various chemical syntheses. cymitquimica.com
The most direct method for preparing this compound involves the reaction of 3-(trifluoromethyl)aniline with hydrogen chloride. 3-(Trifluoromethyl)aniline is a colorless liquid at room temperature. wikipedia.orgnih.gov The conversion to its hydrochloride salt is a straightforward acid-base reaction. This process enhances the compound's stability and solubility in polar solvents. cymitquimica.com
Synthesis of Related Trifluoromethyl Aniline Hydrochlorides
The synthesis of derivatives of this compound often involves multi-step processes, including nitration, reduction, and finally, salt formation to yield the desired hydrochloride.
A common method for synthesizing 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride starts with 1-chloro-2-trifluoromethylbenzene. google.com The process involves three main steps: nitration, hydrogenation reduction, and salification. google.com
The initial nitration of 1-chloro-2-trifluoromethylbenzene yields 1-chloro-4-nitro-2-trifluoromethylbenzene. This intermediate is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in methanol (B129727), to reduce the nitro group to an amine, forming 4-chloro-3-(trifluoromethyl)aniline.
The final step is salification, where the synthesized 4-chloro-3-(trifluoromethyl)aniline is dissolved in a suitable solvent, such as methanol, and treated with anhydrous hydrogen chloride gas. google.com This precipitates the final product, 4-chloro-3-(trifluoromethyl)aniline hydrochloride, as a stable, white solid. google.com This method is noted for its high product purity and suitability for industrial production due to mild reaction conditions. google.com
Table 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline Hydrochloride
| Step | Reactants | Reagents/Catalyst | Product | Yield | Purity |
|---|---|---|---|---|---|
| Nitration | 1-chloro-2-trifluoromethylbenzene | Nitric acid, Sulfuric acid | 1-chloro-4-nitro-2-trifluoromethylbenzene | 85-88% | 92% (HPLC) |
| Hydrogenation | 1-chloro-4-nitro-2-trifluoromethylbenzene | H₂, 10% Pd-C | 4-chloro-3-(trifluoromethyl)aniline | 94% | >95% (HPLC) |
| Salification | 4-chloro-3-(trifluoromethyl)aniline | Anhydrous HCl, Methanol | 4-chloro-3-(trifluoromethyl)aniline hydrochloride | 90% | 99.6% (HPLC) |
This table summarizes the key steps, reagents, and outcomes in a typical synthesis of 4-chloro-3-(trifluoromethyl)aniline hydrochloride. google.com
The synthesis of N-methylated trifluoromethyl arylamine hydrochlorides can be approached through various routes. One method involves heating N-arylcyanamides with N-methylamine hydrochlorides. For instance, reacting N-(naphthalen-1-yl)cyanamide with N-methyl-3-(trifluoromethyl)aniline hydrochloride in toluene (B28343) at 130°C can yield the desired product.
Direct alkylation of anilines to produce N-methylated derivatives can be challenging due to the potential for multiple alkylations, leading to mixtures of mono- and di-alkylated products. However, specific synthetic strategies can favor the desired mono-methylated product. For example, a straightforward synthesis of 2-methyl-3-trifluoromethyl-aniline has been developed from 3-trifluoromethylaniline by first converting it to pivalylamino-3-trifluoromethylbenzene, followed by methylation and subsequent deprotection. dcu.ie
N-Methyl-3-(trifluoromethyl)arylamine Hydrochloride Synthesis
Precursor-Based Synthetic Routes
The construction of the 3-(trifluoromethyl)aniline core typically begins with appropriately substituted benzene (B151609) precursors. These routes are often characterized by their stepwise functional group transformations to build the target molecule.
Synthesis from Substituted Benzenes
A common and direct strategy for synthesizing trifluoromethylanilines involves the chemical modification of substituted benzotrifluorides or related compounds. google.com This approach leverages the directing effects of the substituents on the benzene ring to achieve the desired isomer.
A primary industrial and laboratory route to 3-(trifluoromethyl)aniline involves a two-step sequence starting from benzotrifluoride (B45747). google.com
The first step is the electrophilic aromatic substitution, specifically the nitration of benzotrifluoride. The trifluoromethyl (-CF3) group is a strongly deactivating and meta-directing substituent. Consequently, the nitration of benzotrifluoride with a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzotrifluoride (B1630513). The reaction effectively places the nitro group at the meta position relative to the -CF3 group. While small amounts of the ortho (2-nitro) and para (4-nitro) isomers are also formed, the 3-nitro isomer is the major product, often constituting around 90% of the mixture. google.com
The second step is the reduction of the nitro group of 3-nitrobenzotrifluoride to an amino group (-NH2). This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reduction include palladium on carbon (Pd/C) or platinum-based catalysts, with hydrogen gas serving as the reducing agent. This reduction is generally high-yielding and clean, converting 3-nitrobenzotrifluoride into 3-(trifluoromethyl)aniline. google.com A similar process involving nitration followed by hydrogenation reduction is used to produce derivatives, such as 4-chloro-3-trifluoromethyl aniline from 1-chloro-2-trifluoromethylbenzene. google.com
Formation of Hydrochloride Salts from Aniline Derivatives
The aniline derivative, being a basic compound, is often converted to its hydrochloride salt to improve stability, handling, and solubility in certain solvents. google.com 3-(Trifluoromethyl)aniline is a colorless liquid at room temperature, and its conversion to the solid hydrochloride salt, this compound, facilitates its use as a chemical reagent. wikipedia.orgfda.gov The process is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H+) from hydrogen chloride (HCl).
The efficiency and purity of the resulting hydrochloride salt are highly dependent on the reaction conditions, a process known as salification. Key parameters for optimization include the choice of solvent, the method of HCl introduction, and temperature control. Research into the synthesis of the related compound 4-chloro-3-trifluoromethyl aniline hydrochloride demonstrates the impact of different solvents on the yield and purity of the final salt product. google.com In these preparations, the free aniline was dissolved in a solvent, and anhydrous HCl gas was introduced to precipitate the hydrochloride salt. google.com
The selection of the solvent plays a crucial role in the outcome of the salification process. The ideal solvent should dissolve the starting aniline derivative but provide lower solubility for the resulting hydrochloride salt, thereby promoting precipitation and leading to a high recovery yield.
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Methanol | 90.0 | 99.6 |
| Ethanol (B145695) | 76.5 | 99.9 |
| Acetone | 68.6 | 99.0 |
As the data indicates, methanol provided the highest yield, while ethanol resulted in the highest purity product. google.com Acetone was less effective in this specific instance, yielding a lower quantity of a less pure product. google.com Such optimization studies are essential for developing efficient and scalable manufacturing processes for hydrochloride salts of aniline derivatives.
Advanced Synthetic Transformations and Derivatizations
3-(Trifluoromethyl)aniline and its derivatives are versatile intermediates that can undergo further chemical modifications to produce more complex molecules. Advanced synthetic methods, particularly coupling reactions, are employed to build new carbon-carbon and carbon-heteroatom bonds.
Coupling Reactions
Coupling reactions are powerful tools for derivatizing aniline compounds. These reactions can be targeted at the amino group or the aromatic ring itself. For instance, the amino group of 4-(trifluoromethyl)aniline (B29031) can react with cinnamoyl chloride to form N-[4-(trifluoromethyl)phenyl]cinnamamide, demonstrating a classic acylation coupling. researchgate.net
More advanced methods enable the direct functionalization of alkenes. A recently developed method allows for the trifluoromethylarylation of alkenes using anilines without the need for transition metals or photocatalysts. rsc.org This reaction's success and selectivity are attributed to the unique properties of hexafluoroisopropanol (HFIP) as a solvent, which forms a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent. rsc.org
Furthermore, trifluoromethyl-containing compounds are key targets in medicinal chemistry. Transition-metal-free, three-component coupling reactions involving boronic esters, furans, and trifluoromethylsulfonium reagents have been developed. nih.gov This process proceeds through a trifluoromethyl radical-induced mechanism, allowing for the stereospecific synthesis of complex, enantioenriched molecules. nih.gov Copper-catalyzed cross-coupling reactions are also widely used to introduce the trifluoromethyl group onto aromatic rings, often using aryl iodides and a trifluoromethyl source like TMSCF3. organic-chemistry.org These advanced coupling strategies significantly expand the synthetic utility of trifluoromethylanilines as building blocks for novel compounds. researchgate.net
Curtius Rearrangement in Derivative Synthesis
The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. researchgate.netrsc.org This reaction proceeds by the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. acs.orgacs.org The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles. rsc.org
The synthesis of derivatives of 3-(trifluoromethyl)aniline can be achieved using this rearrangement. For instance, starting from a corresponding benzoic acid, such as 3-(trifluoromethyl)benzoic acid, an acyl azide can be formed. This intermediate then undergoes the rearrangement to produce 3-(trifluoromethyl)phenyl isocyanate. Subsequent reaction with water would yield 3-(trifluoromethyl)aniline, while reaction with alcohols or amines would produce the corresponding carbamate (B1207046) or urea (B33335) derivatives, respectively. rsc.orgacs.org
A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry during the process. researchgate.net Modern protocols often employ reagents like diphenylphosphoryl azide (DPPA) to facilitate the conversion of carboxylic acids to acyl azides in one pot. researchgate.net Continuous flow technologies have also been applied to the Curtius rearrangement to safely handle the potentially explosive acyl azide intermediates and allow for scalable synthesis. researchgate.net For example, the conversion of 4-(trifluoromethyl)benzoic acid to its corresponding Cbz-carbamate derivative has been successfully demonstrated in a continuous flow system. researchgate.net
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, where a nucleophile displaces a leaving group. wikipedia.org Unlike typical nucleophilic substitutions, SNAr does not generally follow an SN1 or SN2 mechanism. masterorganicchemistry.com Instead, it often proceeds through an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. sigmaaldrich.com
The rate of SNAr reactions is significantly accelerated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly when positioned ortho or para to the leaving group. wikipedia.orgsigmaaldrich.com The trifluoromethyl (–CF3) group is a potent electron-withdrawing substituent, making aromatic rings bearing this group more susceptible to nucleophilic attack.
In the context of 3-(trifluoromethyl)aniline, the aniline molecule itself can act as a nucleophile. A notable example is the reaction of 3-(trifluoromethyl)aniline with 3-bromo-2-nitrobenzo[b]thiophene. harvard.edu In this reaction, which was carried out in N,N-dimethylformamide (DMF) with triethylamine, 3-(trifluoromethyl)aniline attacks the electrophilic substrate, leading to the formation of N-(3-(trifluoromethyl)phenyl)-2-nitrobenzo[b]thiophen-3-amine, among other rearranged isomers. harvard.edu This demonstrates how 3-(trifluoromethyl)aniline can be used as a building block to synthesize more complex heterocyclic derivatives through nucleophilic substitution pathways. harvard.edu
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. baranlab.org The reactivity and regioselectivity of the substitution are governed by the existing substituents on the ring. In 3-(trifluoromethyl)aniline, two groups with opposing electronic effects are present: the amino group (–NH2) and the trifluoromethyl group (–CF3).
The –NH2 group is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. baranlab.org Conversely, the –CF3 group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing inductive effect.
When an electrophilic attack occurs on 3-(trifluoromethyl)aniline, the directing effects of these two groups are in competition. The strongly activating nature of the amino group typically dominates the regiochemical outcome. For example, the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a mild brominating agent results in substitution primarily at the 4-position (para to the dimethylamino group and ortho to the trifluoromethyl group). This highlights the directing power of the amino functionality, even when a potent deactivating group is present on the ring.
| Reactant | Reagent | Product | Yield |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | >90% (crude) |
| Data sourced from Organic Syntheses. |
Reduction Reactions of Aniline Moiety
The aromatic ring of aniline and its derivatives can be reduced to form the corresponding cyclohexylamine (B46788) derivatives. This transformation is typically achieved through catalytic hydrogenation at elevated temperature and pressure using catalysts based on metals like nickel or palladium. This process is a common industrial method for producing cyclohexylamines, which are valuable chemical intermediates.
Another significant method for the partial reduction of aromatic rings is the Birch reduction. This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (such as an alcohol) to convert arenes into 1,4-cyclohexadienes. The regioselectivity of the Birch reduction is dependent on the electronic nature of the substituents on the aromatic ring. For a ring substituted with an electron-donating group like an amine, reduction occurs to give a product where the double bonds are not directly attached to the substituent-bearing carbon. While specific studies on the Birch reduction of 3-(trifluoromethyl)aniline are not prevalent, the general mechanism suggests it could be a viable route to its partially saturated derivatives.
More recently, methods for the catalytic hydrogenation of quinolines, which can be derived from anilines, have been developed. For example, a polysubstituted quinoline (B57606) was hydrogenated using Hantzsch ester and trifluoroacetic acid under mild conditions to yield the corresponding tetrahydroquinoline, leaving the adjacent benzene ring intact. harvard.edu
Metal-Free Amination Approaches
Recent advancements in organic synthesis have focused on developing metal-free methods to avoid the costs and potential toxicity associated with transition metal catalysts. A novel, metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives under conditions typically used for the Kröhnke pyridine (B92270) synthesis.
This strategy involves an efficient annulation reaction between 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and various α,β-unsaturated carbonyl compounds in the presence of an amine source like ammonium (B1175870) acetate (B1210297) (NH4OAc). The reaction proceeds through a cascade process initiated by a 1,4-Michael addition, ultimately leading to the formation of highly substituted 3-trifluoromethyl aniline derivatives in good to excellent yields. This method provides a powerful and environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions for constructing these important aniline structures.
| α,β-Unsaturated Carbonyl Compound | Nitrogen Source | Yield of 3-Trifluoromethyl Aniline Derivative |
| Chalcone | NH4OAc | 85% |
| (E)-4-Phenylbut-3-en-2-one | NH4OAc | 89% |
| (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | NH4OAc | 82% |
| (E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | NH4OAc | 86% |
| Data represents a selection of findings reported in Organic Chemistry Frontiers. |
Visible-Light-Induced Radical Trifluoromethylation of Anilines
Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. One significant application is the direct C–H trifluoromethylation of aromatic compounds. A method for the visible-light-induced radical trifluoromethylation of free anilines has been developed, providing an economical and efficient route to trifluoromethylated aniline derivatives.
This protocol utilizes a photocatalyst, such as an iridium complex, and a commercially available and easy-to-handle trifluoromethyl source like the Togni reagent. The reaction is performed at room temperature under irradiation with visible light (e.g., blue LEDs). This approach demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline ring, and furnishes the desired products in moderate to good yields. This late-stage functionalization technique is highly valuable as it allows for the direct installation of a trifluoromethyl group onto complex aniline-containing molecules.
| Substrate (Aniline Derivative) | Trifluoromethylating Agent | Photocatalyst | Yield |
| Aniline | Togni Reagent | Ir(ppy)3 | 68% |
| 4-Methylaniline | Togni Reagent | Ir(ppy)3 | 75% |
| 4-Methoxyaniline | Togni Reagent | Ir(ppy)3 | 72% |
| 4-Chloroaniline | Togni Reagent | Ir(ppy)3 | 55% |
| Data represents a selection of findings reported in Organic Letters. |
Applications in Medicinal Chemistry Research
Role as Pharmaceutical Intermediates
3-(Trifluoromethyl)aniline (B124266) hydrochloride and its related isomers are pivotal structural units in the field of medicinal chemistry, serving as essential building blocks for a variety of therapeutic agents. The incorporation of the trifluoromethylphenyl moiety is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethylaniline derivatives valuable intermediates in the synthesis of complex pharmaceutical molecules across different therapeutic areas.
Synthesis of Tyrosine Kinase Inhibitors
Tyrosine kinases are a class of enzymes that play a fundamental role in cellular communication and signal transduction. Dysregulation of tyrosine kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. 3-(Trifluoromethyl)aniline is a key precursor in the manufacture of several potent tyrosine kinase inhibitors (TKIs).
Nilotinib is a highly potent, second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis of Nilotinib relies on the use of 3-(trifluoromethyl)aniline as a key starting material. In a crucial step of the synthesis, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine, which is derived from 3-(trifluoromethyl)aniline, is condensed with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid to form the final drug molecule. google.comnih.govgoogle.comfda.gov This reaction highlights the importance of the trifluoromethylaniline core in constructing the specific molecular architecture required for Nilotinib's high-affinity binding to the ABL kinase domain. google.com
Table 1: Key Intermediates in Nilotinib Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
| 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 641571-11-1 | Key building block derived from 3-(Trifluoromethyl)aniline; condenses with the benzoic acid component. google.comfda.gov |
| 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 | The second major fragment that couples with the aniline (B41778) derivative to form Nilotinib. google.comfda.gov |
Precursor for Anticancer Agents
The utility of trifluoromethyl-substituted anilines extends beyond Nilotinib to a broader range of anticancer agents. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a molecule, which is a critical factor in designing targeted therapies.
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced kidney and liver cancers. Its synthesis involves the use of 4-chloro-3-(trifluoromethyl)aniline (B120176) , an isomer of the subject compound. nih.govnih.gov This aniline derivative is reacted with phenyl chloroformate to form an isocyanate or a carbamate (B1207046) intermediate. nih.govwikipedia.org This intermediate is then coupled with 4-(4-aminophenoxy)-N-methylpicolinamide to yield the final Sorafenib molecule. nih.govgoogle.com The [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group is considered crucial for the high potency of Sorafenib and its derivatives. nih.gov
Research into treatments for melanoma, a serious form of skin cancer, has also utilized fluoroaniline (B8554772) structures. Many melanomas are driven by mutations in the B-RAF protein. Scientists have synthesized and tested derivatives of embelin (B1684587), a natural compound, by condensing it with various anilines, including 3-chloro-4-trifluoromethoxy aniline , to create potent B-RAF inhibitors. researchgate.netwikipedia.org These studies demonstrate that the inclusion of a trifluorinated aniline moiety can significantly enhance the anticancer activity against melanoma cell lines compared to the parent compound. wikipedia.org The trifluoromethyl group is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Table 2: Fluoroaniline Derivatives in B-RAF Inhibitor Research
| Derivative Class | Aniline Precursor Example | Research Focus | Key Finding |
| Fluoro-substituted embelin derivatives | 3-chloro-4-trifluoromethoxy aniline | Development of novel B-RAF inhibitors for melanoma. researchgate.net | The synthesized derivative exhibited better anticancer activity in melanoma cell lines than the parent compound, embelin. wikipedia.org |
| Pyrazole (B372694) derivatives | Various substituted anilines | Synthesis of potent growth inhibitors against drug-resistant bacteria, including MRSA. nih.gov | The trifluoromethyl-substituted phenyl moiety is known to improve drug properties. nih.gov |
Development of Anti-inflammatory and Immunosuppressive Agents
The structural motif of trifluoromethylaniline is also found in drugs developed to treat autoimmune and inflammatory conditions. These agents work by modulating components of the immune system to reduce inflammation and prevent the body from attacking its own tissues.
An important example in this class is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Leflunomide is a prodrug that is converted in the body to its active metabolite, Teriflunomide (B560168). The synthesis of Leflunomide involves the N-acylation of 4-(trifluoromethyl)aniline (B29031) with 5-methylisoxazole-4-carboxylic acid chloride. nih.govresearchgate.net Although this synthesis uses the 4-isomer, it underscores the importance of the trifluoromethylaniline scaffold in the development of immunomodulatory drugs. nih.gov
Furthermore, research into new anti-inflammatory agents has explored derivatives containing the trifluoromethyl phenyl group as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The development of selective Janus kinase (JAK) inhibitors, a newer class of drugs for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, also frequently involves complex heterocyclic structures where aniline-derived moieties can play a role in the synthesis of the core scaffolds. google.comwikipedia.orgscilit.com
Targeting Specific Enzymes and Receptors
Derivatives of 3-(trifluoromethyl)aniline hydrochloride are instrumental in the development of molecules designed to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group can enhance a compound's ability to bind to these targets, thereby modulating biological pathways associated with various diseases. For instance, trifluoromethyl-containing compounds have shown potential in inhibiting enzymes crucial for cancer cell survival, such as malate (B86768) dehydrogenase (MDH). The incorporation of this moiety is a key strategy in designing inhibitors for a range of enzymes, including phosphatidylinositol-3-kinase (PI3K), and for targeting receptors like the N-methyl-d-aspartate (NMDA) receptor. mdpi.comnih.gov
Synthesis of Novel N-Trifluoromethyl Amines and Azoles for Drug Design
This compound serves as a crucial precursor in the synthesis of novel N-trifluoromethyl amines and azole-containing compounds, which are significant in drug design. rsc.orgnih.govnih.gov The synthesis of N-trifluoromethyl amines can be achieved through various methods, including one-pot procedures utilizing reagents like CF3SO2Na. rsc.org These synthetic routes allow for the creation of a diverse range of α-trifluoromethylated amines, which are valuable synthons for bioactive molecules. acs.org
Furthermore, this compound is utilized in the synthesis of complex heterocyclic structures like pyrazoles and triazoles. nih.govnih.gov For example, it can be a starting material for creating pyrazole derivatives that have shown potent antimicrobial activities. nih.govnih.gov The "click reaction" is a notable method for synthesizing novel triazole derivatives from precursors derived from this compound, leading to compounds with potential antifungal properties. nih.govnih.gov
Investigation of Biological Activities of Derivatives
The derivatives of this compound have been the subject of extensive research to evaluate their biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Derivatives of 3-(trifluoromethyl)aniline have demonstrated significant antimicrobial activity, particularly against drug-resistant bacteria. nih.gov Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have shown broad activity against Gram-positive bacteria. nih.gov For example, certain aniline derivatives within this class exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains. nih.gov
Salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline substituent have displayed high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MICs ranging from 4.82–9.64 µM. mdpi.com
| Derivative Type | Target Microorganism | Activity (MIC) | Reference |
| Pyrazole Anilines | Gram-positive bacteria | As low as 1 µg/mL | nih.gov |
| Salicylanilide Peptidomimetics | Staphylococcus aureus (MRSA) | 4.82–9.64 µM | mdpi.com |
| Salicylanilide Peptidomimetics | Bacillus cereus | 2.41 µM | mdpi.com |
| Salicylanilide Peptidomimetics | Clostridium perfringens | 4.82 µM | mdpi.com |
Anticancer Activity
The trifluoromethyl group is a common feature in a number of anticancer drugs, and derivatives of 3-(trifluoromethyl)aniline are actively investigated for their potential in cancer therapy. nih.gov For instance, sorafenib, a multi-kinase inhibitor used in the treatment of liver and kidney cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety. mdpi.com
Research has shown that isoxazole (B147169) derivatives containing a trifluoromethyl group exhibit enhanced anticancer activity. rsc.org One such derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, demonstrated an IC50 value of 2.63 μM against the MCF-7 human breast cancer cell line. rsc.org This was significantly more potent than its non-trifluoromethylated counterpart, highlighting the positive impact of the CF3 group. rsc.org
Furthermore, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). nih.gov
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Isoxazole Derivative | MCF-7 (Breast Carcinoma) | 2.63 µM | rsc.org |
| Aryl-urea Derivative | PACA2 (Pancreatic Cancer) | 22.4 µM | nih.gov |
| Aryl-urea Derivative | HCT116 (Colon Cancer) | 17.8 µM | nih.gov |
| Aryl-urea Derivative | HePG2 (Liver Cancer) | 12.4 µM | nih.gov |
| 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549 (Lung Cancer) | Inhibitory capacity noted | researchgate.net |
| 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | BGC-823 (Gastric Cancer) | Inhibitory capacity noted | researchgate.net |
Enzymatic Interaction Studies
The trifluoromethyl group plays a crucial role in the interaction of derivative compounds with enzymes. This substituent can enhance binding affinity to the active sites of enzymes, leading to their inhibition. For example, compounds containing a trifluoromethoxy group, a related moiety, have demonstrated potent inhibition of malate dehydrogenase (MDH) enzymes, which are vital for the survival of cancer cells. The strategic placement of the trifluoromethyl group on a phenyl ring is known to improve the pharmacodynamic properties of resulting compounds, making them more effective enzyme inhibitors. nih.gov
Receptor Binding Studies
Derivatives of 3-(trifluoromethyl)aniline are also explored for their potential to bind to specific receptors, which is a cornerstone of modern drug discovery. nih.gov A notable area of research is the development of ligands for the N-Methyl-d-aspartate (NMDA) receptor, which is implicated in several neuropsychiatric disorders. nih.gov A study on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines identified compounds with low nanomolar affinity for the PCP binding site of the NMDA receptor, making them promising candidates for the development of PET radioligands to image these receptors in the brain. nih.gov
Neuropharmacological Applications
The 3-(trifluoromethyl)aniline moiety is a key structural component in the synthesis of various compounds with neuropharmacological potential. While not typically a pharmacologically active agent on its own, it serves as a critical building block for more complex molecules designed to interact with targets in the central nervous system. Its derivatives have been investigated for their utility in addressing several neuropsychiatric and neurological disorders, including Alzheimer's disease, epilepsy, and schizophrenia, primarily through the modulation of N-Methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov
The incorporation of the trifluoromethyl group (-CF3) is a strategic decision in drug design. mdpi.com This group can enhance metabolic stability and lipophilicity, properties that influence a molecule's ability to cross the blood-brain barrier and interact with its intended target. mdpi.comnbinno.com For instance, derivatives of 3-(trifluoromethyl)aniline have been used to create N-aryl-N′-methylguanidines that act as ligands for the open channel of the NMDA receptor. nih.gov Research has also explored its use in developing Kv7 potassium channel openers, which are relevant for treating conditions like epilepsy. acs.org The aniline group itself, while a common feature in many drugs, is often modified to optimize biological activity and metabolic profiles. acs.orgnih.gov
Radioligand Development for NMDA Receptor Imaging
The development of effective radioligands for Positron Emission Tomography (PET) imaging of NMDA receptors in the human brain is a significant challenge in medicinal chemistry. researchgate.netnih.gov Such imaging agents are crucial for understanding NMDA receptor dysfunction in various neurological disorders. nih.govradiologykey.com this compound has been utilized as a starting material in the synthesis of prospective PET radioligands. researchgate.netnih.gov
In one extensive study, researchers synthesized a large set of N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines to identify candidates for imaging the PCP binding site of the NMDA receptor's open channel. researchgate.netnih.gov The goal was to find compounds with high affinity and appropriate lipophilicity for PET imaging. nih.gov From a library of 80 synthesized compounds, four derivatives demonstrated particularly desirable low nanomolar affinity and were identified as promising candidates for further development as PET radioligands. nih.govnih.gov
| Compound ID | Description | Binding Affinity (Ki, nM) vs. 3H-MK-801 |
|---|---|---|
| 13 | 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine | Low nanomolar affinity |
| 19 | N'-(3-(trifluoromethyl)phenyl) derivative | Low nanomolar affinity |
| 20 | N'-(3-(trifluoromethyl)phenyl) derivative | Low nanomolar affinity |
| 36 | N'-(3-(trifluoromethyl)phenyl) derivative | Low nanomolar affinity |
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. The 3-(trifluoromethyl)aniline scaffold is a valuable tool in such studies. By systematically modifying derivatives, researchers can probe the structural requirements for optimal interaction with a biological target. nih.gov
Impact of Trifluoromethyl Position on Biological Activity
The position of the trifluoromethyl group on an aromatic ring can have a profound impact on the biological activity of a molecule. SAR studies often investigate positional isomers (ortho, meta, para) to find the optimal arrangement for target engagement.
A clear example of this positional importance was demonstrated in the development of NMDA receptor ligands. nih.gov Researchers found that replacing a 3-iodo substituent with a 3-trifluoromethyl substituent on an N-aryl-N′-methylguanidine scaffold resulted in a nearly two-fold increase in binding affinity at the PCP binding site. nih.gov This highlights the specific benefit of the trifluoromethyl group at the meta position in this particular molecular series.
Other studies have corroborated the critical nature of substituent placement. For instance, in a series of fluoro-substituted compounds, the ortho derivative showed superior inhibitory activity compared to the meta and para isomers. nih.gov Conversely, in a different series of pyrone-based biofilm inhibitors, para-substituted compounds generally exhibited stronger activity than their meta-substituted counterparts. acs.org These findings underscore that the effect of the trifluoromethyl group's position is highly dependent on the specific molecular scaffold and its target.
| Scaffold | Compound/Substituent | Relative Binding Affinity | Observation |
|---|---|---|---|
| N-(1-naphthyl)-N′-aryl-N′-methylguanidine | 3-iodo analogue | Base Affinity | Replacement of the 3-iodo group with a 3-trifluoromethyl group nearly doubled the binding affinity for the PCP site. nih.gov |
| 3-trifluoromethyl analogue (Compound 7) | ~2x higher affinity |
Applications in Materials Science Research
Precursor for Polymers and Specialty Materials
3-(Trifluoromethyl)aniline (B124266) hydrochloride is a versatile intermediate in the synthesis of fluorinated polymers. nih.gov Its structure allows it to be integrated into various polymer chains, imparting the desirable characteristics of fluorinated compounds.
Fluorinated Poly(aryl ether ketones) with Tuned Dielectric Properties
In the pursuit of materials for high-frequency and high-speed communication, which demand low dielectric properties, 3-(Trifluoromethyl)aniline hydrochloride has been utilized in the synthesis of novel poly(aryl ether ketones) (PEK-Ins). nih.govsemanticscholar.org Researchers have successfully designed and synthesized bisphenol monomers containing trifluoromethyl (-CF3) groups, which are then polymerized to create PEK-Ins. nih.govresearchgate.net The introduction of the -CF3 group increases the free volume within the polymer structure, which in turn lowers the material's dielectric constant and dielectric loss. nih.govsemanticscholar.org
One study reported the synthesis of three new PEK-Ins based on bisphenol monomers derived from 3-trifluoromethylaniline. nih.gov These polymers exhibited excellent thermal stability, with 5% weight loss temperatures (Td5%) all exceeding 520°C. nih.govresearchgate.net The resulting polymer films showed significantly improved dielectric properties compared to non-fluorinated analogues. The free volume fraction of these novel polymers increased, leading to a reduction in the dielectric constant. nih.gov For instance, one of the synthesized polymers, PEK-InmOCF, exhibited a dielectric constant as low as 2.839 and a dielectric loss of 0.0048. nih.govsemanticscholar.org These materials also demonstrated good mechanical properties, with a Young's modulus as high as 2.9 GPa and a tensile strength of up to 84 MPa. nih.govresearchgate.net
Table 1: Properties of Fluorinated Poly(aryl ether ketones) (PEK-Ins)
| Property | PEK-InmCF | PEK-InmOCF | PEK-InpOCF |
|---|---|---|---|
| Dielectric Constant | 3.039 | 2.839 | 2.909 |
| Dielectric Loss | 0.0048 | 0.0069 | 0.0061 |
| Water Absorption | 0.51% | 0.51% | 0.83% |
| Water Contact Angle | 84.7° | 92.4° | 87.5° |
| 5% Weight Loss Temp. (Td5%) | >520°C | >520°C | >520°C |
Data sourced from a study on novel poly(aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. nih.govsemanticscholar.org
Polyaniline Copolymers in Sensor Applications
Copolymerization is a widely used technique to tailor the properties of conducting polymers like polyaniline (PANI), improving characteristics such as solubility and processability. researchgate.net Incorporating 3-(Trifluoromethyl)aniline into the PANI backbone creates a copolymer with modified electronic and physical properties suitable for sensor applications. researchgate.netqu.edu.qa
Humidity Sensing Materials
A copolymer of aniline (B41778) and 3-trifluoromethylaniline has been synthesized via an in-situ chemical oxidative technique for use in humidity sensors. researchgate.netqu.edu.qa The presence of the -CF3 group in the polymer, poly(aniline-co-3-trifluoromethyl aniline), introduces a steric effect that influences the material's electrical conductivity. researchgate.netqu.edu.qa The resulting copolymer nanocomposite was found to be amorphous with a highly agglomerated spherical morphology. researchgate.netqu.edu.qa
The humidity sensing capability of this copolymer is based on the variation in its electrical resistance upon the absorption of water molecules. researchgate.netqu.edu.qa In one study, a fabricated sensor using a DBSA-Ag doped poly(An-co-m-TFMA) nanocomposite showed a significant decrease in resistance from 400 MΩ to 230 MΩ as the relative humidity (% RH) increased from 17% to 47%. researchgate.netqu.edu.qa This response demonstrates the material's potential for creating effective humidity sensors. researchgate.netresearchgate.net The band gap value of the copolymer confirms its semiconducting nature, which is fundamental to its sensing mechanism. researchgate.netqu.edu.qa
Table 2: Humidity Sensing Performance of Poly(An-co-m-TFMA) Nanocomposite
| Relative Humidity (% RH) | Resistance (MΩ) |
|---|---|
| 17% | 400 |
| 47% | 230 |
Data reflects the resistance change of a sensor fabricated from DBSA-Ag doped poly(aniline-co-3-trifluoromethyl aniline) in response to varying humidity levels. researchgate.netqu.edu.qa
Application in Organic Semiconductor Technologies
The deliberate incorporation of electron-withdrawing trifluoromethyl groups is a recognized strategy in the design of n-type organic semiconductors. researchgate.net While many organic semiconductors are inherently p-type, creating stable and efficient n-type materials is crucial for developing complementary logic circuits. acs.org The trifluoromethyl group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport. acs.org
Research has shown that trifluoromethylated anthraquinones can function as effective n-type semiconductors in solution-processed field-effect transistors. researchgate.netnih.gov In these studies, trifluoromethylethynyl groups were attached to a 9,10-anthraquinone core, resulting in electron-deficient molecules. researchgate.netnih.gov These materials exhibited electron mobilities as high as 0.28 cm² V⁻¹ s⁻¹. researchgate.netnih.gov Although this research does not directly use this compound, it highlights the importance of the trifluoromethylphenyl moiety, a structure accessible from aniline precursors, in the development of high-performance n-type organic semiconductors.
Role in Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), materials containing trifluoromethyl groups are investigated for their potential to enhance device efficiency and stability. OLEDs are typically multi-layered structures where charge injection, transport, and recombination lead to light emission. nih.gov The properties of the materials used in the emissive layer and surrounding transport layers are critical for device performance. nih.govnih.gov
While direct use of this compound in commercial OLEDs is not widely documented, related structures are integral to the synthesis of advanced OLED materials. For example, iridium(III) complexes containing ligands with trifluoromethylphenyl groups, such as 3,5-bis(trifluoromethyl)phenyl, have been synthesized for use as phosphorescent emitters. nih.gov These fluorinated groups can improve the volatility of the complexes for vacuum deposition processes and tune their electronic properties to achieve desired emission colors and efficiencies. The use of such precursors is a key area of research for developing next-generation phosphorescent OLEDs with high quantum efficiencies. nih.gov
Applications in Agrochemical Research
Intermediate in Herbicide and Pesticide Development
3-(Trifluoromethyl)aniline (B124266) hydrochloride serves as a key precursor in the synthesis of a range of herbicides and pesticides. nbinno.com The trifluoromethyl group is known to increase the efficacy of agrochemicals. semanticscholar.org This intermediate is utilized in the manufacturing of important agrochemicals, including specific herbicides used for broad-spectrum weed control. nbinno.comchemicalbook.com
Research and industrial processes have established clear synthetic pathways from 3-(trifluoromethyl)aniline to several commercial herbicides. For example, the herbicide Fluometuron, a urea-based compound for controlling broadleaf weeds and annual grasses in cotton, is synthesized from this intermediate. google.comnih.gov The synthesis involves the reaction of m-trifluoromethyl aniline (B41778) with phosgene (B1210022) to create a m-trifluoromethyl phenyl isocyanate intermediate, which is then subjected to an amination reaction with dimethylamine (B145610) to yield Fluometuron. google.com
Another significant herbicide derived from this compound is Norflurazon. biosynth.com Norflurazon belongs to the pyridazinone class of herbicides and is effective in controlling weeds by inhibiting carotenoid biosynthesis. biosynth.com Its chemical structure, 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, confirms its origin from a 3-(trifluoromethyl)phenyl precursor. biosynth.com Furthermore, 3-aminobenzotrifluoride is an intermediate for other herbicides such as Fluroxypyr and Fluorochloridone. nbinno.comchemicalbook.com
The following table summarizes key herbicides and pesticides developed using 3-(Trifluoromethyl)aniline as a primary intermediate.
Table 1: Herbicides and Pesticides Derived from 3-(Trifluoromethyl)aniline
| Herbicide/Pesticide | Type | Synthesis Note | Application |
|---|---|---|---|
| Fluometuron | Phenylurea Herbicide | Synthesized via a m-trifluoromethyl phenyl isocyanate intermediate derived from 3-(trifluoromethyl)aniline. google.com | Pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton. nih.gov |
| Norflurazon | Pyridazinone Herbicide | The structure incorporates a 3-(trifluoromethyl)phenyl group, indicating its synthesis from the corresponding aniline. biosynth.com | Pre-emergence control of grass and broadleaf weeds by inhibiting carotenoid synthesis. biosynth.com |
| Fluroxypyr | Pyridine (B92270) Herbicide | Listed as an agrochemical synthesized from 3-aminobenzotrifluoride. nbinno.com | Control of broadleaf weeds. |
| Fluorochloridone | Herbicide | Identified as a product prepared from 3-aminobenzotrifluoride. chemicalbook.com | Used for weed control in various crops. |
Interaction with Plant Growth Regulators
While direct interaction of 3-(Trifluoromethyl)aniline hydrochloride with plant growth regulators is not extensively documented, its derivatives have been developed into compounds that function as plant growth regulators. The most prominent example is the herbicide Norflurazon, which is also classified as a plant-growth regulator. biosynth.com
Norflurazon's primary mode of action is the inhibition of phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway in plants. biosynth.com Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting their synthesis, Norflurazon causes rapid bleaching of foliage and ultimately leads to the death of the susceptible weed. This targeted disruption of a vital plant metabolic process demonstrates a clear interaction with the plant's growth and development systems. biosynth.com
Table 2: Interaction of a 3-(Trifluoromethyl)aniline Derivative with Plant Growth Regulation
| Derivative | Type | Mechanism of Action | Effect on Plant |
|---|
| Norflurazon | Herbicide / Plant Growth Regulator | Inhibits the phytoene desaturase (PDS) enzyme. biosynth.com | Blocks carotenoid biosynthesis, leading to chlorophyll degradation and cessation of growth. biosynth.com |
Analytical Methodologies for Research on 3 Trifluoromethyl Aniline Hydrochloride
Chromatographic Techniques
Chromatography is essential for separating 3-(Trifluoromethyl)aniline (B124266) hydrochloride from impurities, starting materials, and degradation byproducts. Techniques such as HPLC, HPTLC, and LC-MS/MS are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and identifying related substances of 3-(Trifluoromethyl)aniline hydrochloride. Reverse-phase (RP) HPLC methods are commonly developed for this purpose.
A typical analysis involves a C18 column, such as a Thermo Scientific Syncronis C18, which effectively separates the main compound from its known impurities. thermofisher.com For instance, a method has been described for the analysis of related substances in 3-(Trifluoromethyl)aniline that successfully resolves isomers and other potential process impurities. thermofisher.com The mobile phase in such separations often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as water with phosphoric acid. sielc.com The use of phosphoric acid can be substituted with formic acid for applications requiring mass spectrometry compatibility. sielc.com
Key impurities that can be monitored include positional isomers such as 2-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline (B29031), as well as process-related impurities like 1-Nitro-3-(trifluoromethyl)benzene and Trifluoromethyl benzene (B151609). thermofisher.com The resolution between the main peak of 3-(Trifluoromethyl)aniline and its critical impurities is a key parameter in method validation, with a resolution value above 2.0 indicating good separation. thermofisher.com
Table 1: Example HPLC Method for Impurity Profiling of 3-(Trifluoromethyl)aniline
| Parameter | Condition |
|---|---|
| Instrument | Thermo Scientific Dionex Ultimate 3000 LC system |
| Column | Thermo Scientific Syncronis C18 HPLC column |
| Detection | UV Detector |
| Analyte | 3-(Trifluoromethyl)aniline |
| Impurity Example | 4-(Trifluoromethyl)aniline |
| Impurity Example | 2-(Trifluoromethyl)aniline |
| Impurity Example | 1-Nitro-3-(trifluoromethyl)benzene |
This table is based on findings from an application note for related substances analysis. thermofisher.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and speed, making it suitable for the quantitative and qualitative analysis of pharmaceutical compounds. wikipedia.orgnih.gov While specific HPTLC methods for this compound are not extensively detailed in readily available literature, methods for related aromatic amines are well-documented and can be adapted.
HPTLC methods have been successfully developed for separating isomers of aromatic amines on silica (B1680970) gel plates. akjournals.com For instance, a study on the degradation of teriflunomide (B560168) utilized HPTLC for the analysis of its degradation product, 4-(Trifluoromethyl)aniline, on HPTLC silica gel 60 F254 plates with a developing system of benzene, ethanol (B145695), and acetic acid. nih.gov This demonstrates the technique's capability for separating trifluoromethyl-substituted anilines from other compounds. Detection is typically carried out using a UV detector at a wavelength where the analyte shows maximum absorbance. nih.gov Given its success with similar compounds, HPTLC represents a viable, rapid, and cost-effective alternative to HPLC for screening and quality control. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique indispensable for the identification and structural characterization of unknown impurities and degradation products. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of components in a mixture followed by their fragmentation to yield structural information.
In the context of trifluoromethyl-substituted anilines, LC-MS has been instrumental. For example, in studies of the drug teriflunomide, LC-MS was used to confirm the identity of degradation products, including 4-(trifluoromethyl)aniline, by analyzing their mass-to-charge ratio (m/z). nih.gov Similarly, the combination of LC with solid-phase extraction and NMR (LC-SPE/NMR), supported by mass spectrometric analysis, has been effectively used to identify unknown impurities in related compounds like 3-bromo-5-(trifluoromethyl)aniline. nih.gov This approach allows for the isolation of impurities post-separation, enabling detailed structural elucidation. nih.gov ESI-MS spectra can reveal the elemental composition and fragmentation patterns, which are crucial for identifying the exact structure of degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, or photolysis.
Spectroscopic Characterization in Research
Spectroscopic techniques are fundamental for confirming the molecular structure and functional groups of this compound. NMR and FT-IR spectroscopy are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural analysis of 3-(Trifluoromethyl)aniline. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the fluorine environment.
¹H NMR: The proton NMR spectrum provides information on the aromatic protons. The substitution pattern on the benzene ring results in a characteristic splitting pattern for the four aromatic protons.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbons of the benzene ring and the trifluoromethyl group. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group. ¹⁹F NMR has been used to investigate the metabolism of 3-trifluoromethylaniline in biological systems. akjournals.com
Quantum chemical calculations, such as the gauge-independent atomic orbital (GIAO) method, are often used in conjunction with experimental NMR to assign chemical shifts accurately. researchgate.net
Table 2: Representative NMR Data for 3-(Trifluoromethyl)aniline
| Nucleus | Description |
|---|---|
| ¹H NMR | Signals corresponding to the four aromatic protons (C₆H₄) and the two amine protons (NH₂). |
| ¹³C NMR | Signals for the seven carbon atoms, including the quaternary carbons and the CF₃ carbon. |
| ¹⁹F NMR | A single signal characteristic of the -CF₃ group. |
This table summarizes the expected NMR spectroscopic features. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various vibrational modes.
Detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, has been performed for 3-(Trifluoromethyl)aniline. researchgate.net Key vibrational bands include:
N-H stretching: The amine group (NH₂) shows characteristic stretching vibrations. In the hydrochloride salt, these bands will be shifted due to the formation of the anilinium ion (NH₃⁺).
C-F stretching: The trifluoromethyl group gives rise to strong absorption bands in the 1300-1100 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
C-N stretching: The stretching vibration of the carbon-nitrogen bond is also present.
The FT-IR spectrum provides a unique fingerprint for the compound, which is useful for identification and for detecting changes in the molecule, such as those occurring during degradation.
Table 3: Key FT-IR Vibrational Frequencies for 3-(Trifluoromethyl)aniline
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400-3500 | NH₂ asymmetric/symmetric stretching |
| ~1620 | NH₂ scissoring |
| ~1330 | C-F symmetric stretching |
| ~1130-1170 | C-F asymmetric stretching |
| ~1450-1600 | Aromatic C=C stretching |
This table is based on experimental and theoretical vibrational analysis. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound. The analysis typically involves the ionization of the molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. For the hydrochloride salt, the analysis focuses on the cationic component, 3-(trifluoromethyl)aniline.
In techniques like Electrospray Ionization (ESI), the molecule is protonated, forming the [M+H]⁺ adduct. The mass of this adduct corresponds to the free base, 3-(Trifluoromethyl)aniline. The monoisotopic mass of the free base is 161.045 g/mol . nih.govwikipedia.org Therefore, a high-resolution mass spectrum would show a prominent peak at an m/z of approximately 162.052. nih.govuni.lu
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented. The fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. Common fragmentation pathways for related trifluoromethylanilines involve the loss of the trifluoromethyl group or other characteristic cleavages of the aromatic ring. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, where the compound would typically be analyzed as the free base, showing a molecular ion peak at m/z 161 and subsequent fragment ions. nih.gov
Table 1: Predicted and Observed Mass Spectrometry Data for 3-(Trifluoromethyl)aniline
| Adduct/Fragment | Predicted/Observed m/z | Technique/Source |
|---|---|---|
| [M+H]⁺ | 162.05251 | LC-ESI-MS nih.govuni.lu |
| [M+Na]⁺ | 184.03445 | Predicted uni.lu |
| M⁺ | 161 | GC-MS nih.gov |
| Fragment | 142 | GC-MS nih.gov |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical method used to measure the absorption of light by a compound. For this compound, the absorption of UV radiation is primarily due to the electronic transitions within the substituted benzene ring, which acts as the chromophore.
In solution, the compound exhibits a characteristic absorption maximum (λmax). The parent compound, 3-(Trifluoromethyl)aniline, has a reported UV absorption maximum at 263 nm. nih.gov The hydrochloride salt is expected to have a very similar λmax in a neutral or acidic aqueous solution, as the chromophore is fundamentally unchanged.
This technique is particularly useful for determining the concentration of the compound in a solution, following Beer-Lambert's law. It is also widely used as a detection method in High-Performance Liquid Chromatography (HPLC) for purity analysis and quantification of the active substance and any related impurities. For instance, HPLC methods for related compounds often use detection wavelengths around 250 nm. sigmaaldrich.com
Table 2: UV-Vis Spectroscopy Data
| Parameter | Value | Notes |
|---|---|---|
| Absorption Maximum (λmax) | ~263 nm | Based on data for the free base, 3-(Trifluoromethyl)aniline. nih.gov |
| Typical Detection Wavelength | 250 nm | Common wavelength used in HPLC for related aromatic compounds. sigmaaldrich.com |
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a solid crystalline material, single-crystal XRD would provide unambiguous proof of its structure. sigmaaldrich.com
The analysis involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This data allows for the absolute confirmation of the compound's constitution and conformation in the solid state.
Key information obtained from a single-crystal XRD analysis includes:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The symmetry elements of the crystal.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
While XRD is a standard and powerful technique for the structural elucidation of such compounds, a search of publicly available crystallographic databases did not yield a specific, detailed crystal structure report for this compound. The availability of such data is essential for a complete understanding of the compound's solid-state properties.
Environmental and Safety Considerations in Academic Research
Biodegradation Pathways in Environmental Contexts
The environmental fate of halogenated anilines, including 3-(Trifluoromethyl)aniline (B124266), is a significant area of academic research due to their widespread use as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govwikipedia.org While aniline (B41778) itself can be degraded by various microorganisms, the presence of the trifluoromethyl group (–CF3) presents a considerable challenge to microbial degradation due to the strength of the carbon-fluorine bond. mdpi.com
Research into the biodegradation of similar compounds provides insights into potential pathways for 3-(Trifluoromethyl)aniline. Microbial degradation of aniline typically proceeds aerobically via the formation of catechol, which is then subject to ring cleavage. researchgate.netmdpi.com Several bacterial genera, including Acinetobacter, Pseudomonas, Comamonas, Zoogloea, and Hydrogenophaga, have been identified as capable of degrading aniline. mdpi.comnih.gov For instance, a bacterial consortium isolated from activated sludge was shown to effectively degrade aniline at concentrations up to 500 mg/L. nih.govresearchgate.net
The degradation of fluorinated aromatic compounds often involves initial metabolic activation steps to cleave the C-F bonds. mdpi.com One described mechanism for the defluorination of trifluoromethylated compounds involves the dihydroxylation of the aromatic ring to form a trifluoromethyl catechol. mdpi.com This intermediate can then undergo a rearrangement that facilitates the displacement of fluoride (B91410) ions. mdpi.com Studies have shown that certain wild-type aromatic-degrading bacteria can achieve this defluorination, and the efficiency can be enhanced in genetically engineered microorganisms. mdpi.com For example, recombinant Escherichia coli expressing toluene (B28343) dioxygenase and cis-dihydrodiol dehydrogenase has demonstrated a higher yield in the defluorination of a trifluoromethyl catechol. mdpi.com
The table below summarizes key bacterial genera known to be involved in the degradation of aniline and related aromatic compounds.
| Bacterial Genus | Role in Degradation | Reference |
| Acinetobacter | Degradation of aniline and other aromatic compounds. | mdpi.comnih.gov |
| Pseudomonas | Known for metabolizing persistent chemicals, including aromatic compounds. | mdpi.comnih.gov |
| Comamonas | Involved in the aerobic degradation of aniline. | mdpi.com |
| Zoogloea | Enriched in microbial communities that degrade aniline. | mdpi.com |
| Hydrogenophaga | Found in aniline-degrading microcosms. | mdpi.com |
| Rhodococcus | Described in the defluorination of trifluoromethyl catechols. | mdpi.com |
Management of Environmental Impact in Synthetic Processes
The synthesis of 3-(Trifluoromethyl)aniline and its derivatives can generate environmentally hazardous by-products. Therefore, a key focus in academic and industrial research is the development of greener synthetic routes and effective waste management strategies.
One approach to minimize environmental impact is to design synthesis methods that use less toxic reagents and generate fewer harmful by-products. google.com For example, a patented method for synthesizing a related compound, 2-methyl-3-trifluoromethylaniline, emphasizes its environmental benefits by avoiding toxic reagents and producing easily treatable by-products, making it suitable for industrial application with low environmental pressure. google.com Traditional methods for introducing the trifluoromethyl group can involve harsh reagents, but newer methods aim for milder conditions. beilstein-journals.orgnih.gov
Another critical aspect of managing environmental impact is the treatment of wastewater generated during synthesis. Aniline and its derivatives are common pollutants in industrial effluents. nih.gov Advanced oxidation processes (AOPs) are a promising technology for the degradation of persistent organic pollutants. Ozonation, an AOP, has been shown to be effective in breaking down complex organic molecules in water. knowyourh2o.comdagua.com Ozone (O₃) is a powerful oxidizing agent that can react with and degrade a wide range of organic contaminants. knowyourh2o.com The process involves bubbling ozone gas through the wastewater, where it oxidizes pollutants, often converting them into more biodegradable or less toxic compounds. youtube.com This method can be particularly useful for treating effluents containing fluoroaromatic compounds, which are often resistant to conventional biological treatment. nih.gov Combining ozonation with other treatment steps, such as activated carbon filtration, can further enhance the removal of persistent organic pollutants from wastewater. nih.gov
The table below outlines strategies for managing the environmental impact associated with the synthesis of trifluoromethylanilines.
| Strategy | Description | Reference |
| Greener Synthesis | Developing synthetic pathways that utilize non-toxic reagents, reduce waste, and improve atom economy. | google.com |
| Ozonation | An advanced oxidation process that uses ozone to break down persistent organic pollutants in wastewater. | knowyourh2o.comnih.gov |
| Activated Carbon Adsorption | Often used as a polishing step after other treatments to remove residual organic contaminants. | nih.gov |
| Combined Processes | Integrating processes like ozonation and ultrafiltration to achieve high-purity water suitable for discharge. | dagua.com |
Future Directions and Emerging Research Areas
Exploration of New Derivatization Pathways
The core structure of 3-(Trifluoromethyl)aniline (B124266) hydrochloride, featuring a reactive amino group and an electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for organic synthesis. cymitquimica.com Researchers are actively exploring novel derivatization pathways to create complex molecules with unique properties.
A significant area of research involves the synthesis of Schiff bases (or imines) through the condensation of 3-(trifluoromethyl)aniline with various aryl aldehydes. researchgate.netniscpr.res.in One innovative approach employs a zinc ferrite (B1171679) (ZnFe₂O₄) catalyst and microwave promotion to achieve high yields (over 90%) of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. researchgate.netniscpr.res.in This method highlights a pathway to a class of compounds with demonstrated antimicrobial potential. researchgate.net
Further functionalization is a key theme, as the primary amine group allows for a wide range of chemical transformations. cymitquimica.com These include standard reactions like oxidation and reduction, as well as electrophilic aromatic substitution, where the trifluoromethyl group influences the reactivity of the aromatic ring. Research into creating derivatives such as 4-Nitro-3-trifluoromethyl aniline (B41778) serves as a stepping stone for producing intermediates used in pharmaceuticals and advanced materials. chemicalbook.com Additionally, the synthesis of novel 1,2,3-triazole derivatives connected to the aniline moiety represents a promising avenue for developing potential new drug candidates. nih.gov The ongoing exploration of these synthetic routes is crucial for unlocking the full potential of this compound as a precursor in medicinal chemistry and materials science. cymitquimica.comnih.gov
Development of Novel Applications in Diverse Fields
The unique electronic properties imparted by the trifluoromethyl group make 3-(Trifluoromethyl)aniline hydrochloride and its derivatives attractive for a wide array of applications. cymitquimica.com While it is an established intermediate in the production of certain agrochemicals, dyes, and pharmaceuticals, emerging research is uncovering novel uses. nih.gov
In the field of medicine, derivatives of 3-(trifluoromethyl)aniline are being investigated for significant biological activities. For instance, Schiff base derivatives have shown potential as antimicrobial agents. researchgate.net The core structure is also integral to the synthesis of more complex pharmaceutical compounds, including designer drugs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and non-steroidal anti-androgen agents such as flutamide. chemicalbook.comncats.io The development of triazole derivatives is another active area, with studies focusing on their potential as new therapeutic agents. nih.gov
Beyond pharmaceuticals, research points to applications in materials science. chemicalbook.com Certain derivatives are being explored as intermediates for optical waveguide materials, indicating a potential role in the photonics and telecommunications industries. chemicalbook.com The compound's versatility ensures that it remains a subject of study for its potential interactions with biomolecules and its role as a building block in creating new materials with enhanced properties.
Advanced Spectroscopic and Computational Studies
To fully understand and exploit the properties of this compound and its derivatives, researchers are employing a suite of advanced analytical and computational techniques. These studies provide deep insights into the molecule's structural, electronic, and vibrational characteristics.
Spectroscopic analysis is fundamental to characterizing these compounds. Techniques such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to investigate vibrational frequencies. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is critical for elucidating molecular structure and is even used to study the metabolism of the compound in biological systems. ncats.ioresearchgate.net Advanced hyphenated techniques like Liquid Chromatography-Solid Phase Extraction/NMR (LC-SPE/NMR) and High-Performance Liquid Chromatography (HPLC) are being developed for the rapid identification and profiling of impurities and related substances, ensuring the quality and purity of the final products. researchgate.netthermofisher.com
Computational studies complement experimental data, offering a theoretical understanding of molecular behavior. Density Functional Theory (DFT) is widely used to investigate optimized geometrical structures, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO). researchgate.netresearchgate.net These calculations help predict the molecule's reactivity and stability. researchgate.netchemicalbook.com Time-dependent DFT (TD-DFT) is used to interpret electronic properties and UV-visible spectra, while methods like Natural Bond Orbital (NBO) analysis provide insights into intramolecular interactions. chemicalbook.comresearchgate.net Such computational approaches are invaluable for predicting the properties of new derivatives before their synthesis, guiding research and development efforts. researchgate.netnih.gov
Integration with Green Chemistry Principles
In line with the global push for sustainable industrial practices, research is beginning to integrate green chemistry principles into the synthesis and application of this compound derivatives. The focus is on developing processes that are more efficient, use less hazardous materials, and reduce environmental impact.
A notable example is the use of microwave-promoted synthesis for creating Schiff base derivatives. researchgate.netniscpr.res.in This method often leads to significantly reduced reaction times, increased energy efficiency, and higher product yields compared to conventional heating methods. researchgate.net The use of recyclable catalysts, such as the zinc ferrite (ZnFe₂O₄) nanocatalyst in the same process, is another key green chemistry strategy, as it minimizes waste and allows for the catalyst to be reused. researchgate.netniscpr.res.in
Furthermore, optimizing reaction conditions, such as temperature and reagent addition rates, is critical to minimizing side reactions. This not only improves the yield and purity of the desired product but also reduces the generation of chemical waste, aligning with the core green chemistry principle of atom economy. Future work will likely focus on exploring alternative, less hazardous solvents and developing more catalytic, atom-economical synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing 3-(Trifluoromethyl)aniline hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use under a chemical fume hood to avoid inhalation of vapors. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with skin, eyes, or clothing. Static discharge precautions are critical due to flammability risks .
- Storage : Keep in tightly sealed containers away from ignition sources (open flames, heat). Store at room temperature in a dry, well-ventilated area. Incompatible materials include strong oxidizers and bases .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Do not flush into water systems. Evacuate non-essential personnel and use explosion-proof equipment during cleanup .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Deprotection Method : A tert-butyl carbamate precursor can be treated with 4N HCl in 1,4-dioxane at room temperature overnight, followed by precipitation with ether/hexane to yield the hydrochloride salt (82% yield) .
- Schiff Base Synthesis : Reacting 3-(Trifluoromethyl)aniline with substituted aldehydes under reflux, followed by dichloromethane extraction and ethanol recrystallization, produces imine derivatives (e.g., (E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline) .
Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- LCMS/HPLC : Retention time (0.83 minutes under SQD-AA05 conditions) and mass spectral data (e.g., m/z 236 [M+H]⁺) verify molecular weight and purity .
- GC/MS with CLSA : Closed-loop stripping analysis (CLSA) coupled with GC/MS quantifies trace impurities (e.g., 3-(trifluoromethyl)phenol) in environmental or synthetic samples, using surrogate standards like 1-chlorodecane for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
